

# An In-Depth Technical Guide to the Nomenclature of alpha-D-Psicofuranose

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *alpha-D-Psicofuranose*

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This guide provides a comprehensive analysis of the IUPAC nomenclature and associated synonyms for the monosaccharide **alpha-D-Psicofuranose**. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the systematic name, explores its structural basis, and lists common alternative names and identifiers to facilitate accurate communication and data retrieval in a scientific context.

## Introduction: The Significance of Precise Nomenclature

In the fields of carbohydrate chemistry and drug development, unambiguous molecular identification is paramount. The systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) provides a universal language for describing complex chemical structures.<sup>[1]</sup> D-Psicose (also known as D-Allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant interest for its physiological properties, including its low caloric value.<sup>[2][3]</sup> Understanding the precise nomenclature of its various isomers, such as **alpha-D-Psicofuranose**, is critical for research, synthesis, and regulatory affairs. This guide elucidates the components of its IUPAC name, offering clarity on the stereochemical and structural information it encodes.

## Deconstruction of the IUPAC Name: alpha-D-Psicofuranose

The name "**alpha-D-Psicofuranose**" is a composite of several descriptors, each conveying specific structural information according to established carbohydrate nomenclature rules.[4]

## The Parent Stem: "Psicose"

"Psicose" is the trivial name for a specific ketohexose—a six-carbon monosaccharide containing a ketone functional group.[5][6] The systematic name for the open-chain form of D-Psicose is (3R,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one.[2][7] Psicose is an epimer of fructose, differing only in the stereochemical configuration at the third carbon atom (C3).[2][8]

## Stereochemical Descriptor: "D-"

The "D-" prefix refers to the absolute configuration of the stereocenter furthest from the carbonyl group in the open-chain Fischer projection of the sugar.[9] For hexoses, this is the chiral carbon at position 5 (C5). In a Fischer projection with the carbonyl group at the top (C2 for ketoses), the hydroxyl (-OH) group on C5 points to the right, designating it as a "D" sugar.[10][11][12] This convention is fundamental to carbohydrate chemistry, as most naturally occurring sugars belong to the D-series.[11][13] It is crucial to note that the D/L designation specifies the configuration relative to glyceraldehyde and does not predict the direction of optical rotation.[10]

## Ring Structure Descriptor: "-furanose"

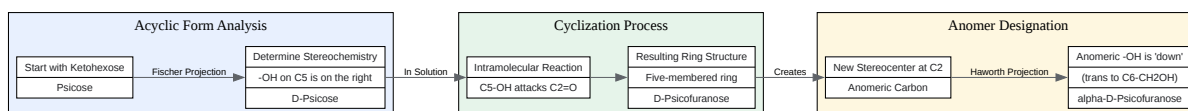
Monosaccharides with five or more carbons typically exist in aqueous solutions as cyclic hemiacetals or hemiketals.[14][15] The "-furanose" suffix indicates that the cyclic form of psicose is a five-membered ring, analogous to the heterocyclic compound furan.[5][16] This ring is formed through an intramolecular nucleophilic attack of the hydroxyl group at C5 on the carbonyl carbon at C2.[17] This cyclization creates a new chiral center at C2, known as the anomeric carbon.

## Anomeric Descriptor: "alpha- ( $\alpha$ -)"

The formation of the cyclic structure introduces a new stereocenter at the anomeric carbon (C2 for ketoses).[16][18] The "alpha" ( $\alpha$ ) and "beta" ( $\beta$ ) designations, known as anomers, describe the configuration at this position. In a Haworth projection for a D-sugar, the  $\alpha$ -anomer is defined as having the newly formed hydroxyl group on the anomeric carbon pointing downwards, on the opposite side of the ring from the -CH<sub>2</sub>OH group at C5 (which is considered "up").[16][19]

Conversely, in the  $\beta$ -anomer, the anomeric hydroxyl group points upwards, on the same side as the C5 substituent.[16]

The relationship between these structural components is visualized in the workflow below.



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Caption: Logical workflow for deriving the IUPAC name **alpha-D-Psicofuranose**.

## Systematic Name and Synonyms

While "**alpha-D-Psicofuranose**" is the descriptive semi-systematic name, a fully systematic IUPAC name can also be derived: (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[20] However, this form is less common in biochemical literature. For practical laboratory and commercial purposes, a variety of synonyms and identifiers are used. These are crucial for comprehensive literature searches and material sourcing.

The parent molecule, D-Psicose, is often referred to by its common alternative name, D-Allulose.[2][8] This name is particularly prevalent in the food industry. Consequently, **alpha-D-Psicofuranose** may also be referred to as alpha-D-Furanallulose.[20]

The table below summarizes the key identifiers and synonyms for **alpha-D-Psicofuranose** and its parent compound, D-Psicose.

Identifier Type	alpha-D-Psicofuranose	D-Psicose (Parent Compound)
IUPAC Name	(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[20]	(3R,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one[2]
Common Name	alpha-D-Psicofuranose	D-Psicose, D-Allulose[2][7]
CAS Registry No.	41847-06-7[20]	551-68-8[2][3]
PubChem CID	21581131[20]	90008[7][21]
Other Synonyms	alpha-D-Furanallulose[20]	D-Ribo-2-hexulose[8], Pseudofructose[2]
UNII	G049GQN2UI[20]	QCC18LNG3E[2]

## Experimental Workflow: Isomer Identification

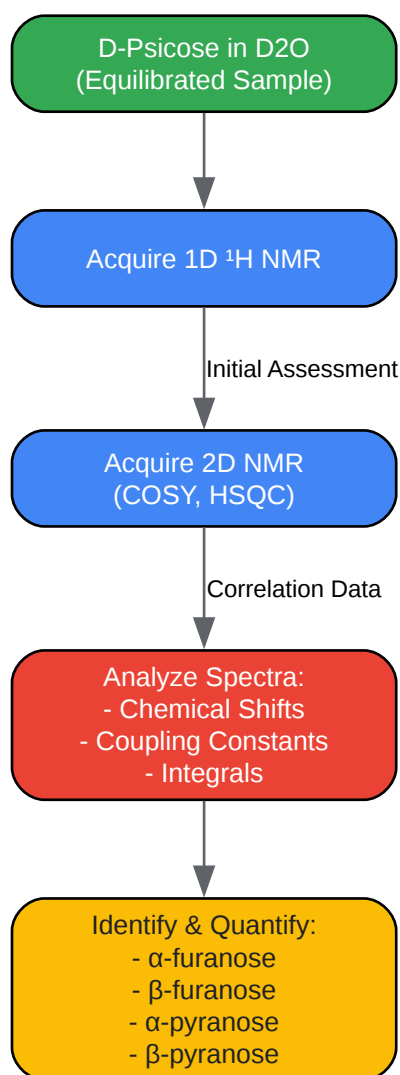
Confirming the specific anomeric and ring form of a monosaccharide like D-Psicose in a sample requires advanced analytical techniques. A typical experimental workflow involves high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: 1D/2D NMR for Anomer and Tautomer Analysis

- **Sample Preparation:** Dissolve a precisely weighed sample (5-10 mg) of D-Psicose in 0.6 mL of deuterium oxide (D<sub>2</sub>O). Allow the solution to equilibrate for several hours to ensure mutarotation reaches equilibrium, where different anomers and tautomers (furanose, pyranose) coexist.[15][18]
- **<sup>1</sup>H NMR Acquisition:** Acquire a one-dimensional proton (<sup>1</sup>H) NMR spectrum. The anomeric proton signals are typically found in a distinct downfield region (δ 4.5-5.5 ppm). The presence of multiple signals in this region indicates an equilibrium mixture of different isomers. The relative integrals of these peaks correspond to the population of each isomer.
- **2D NMR (COSY & HSQC):**

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin couplings, allowing for the tracing of connectivity within each sugar ring and confirming the assignment of protons.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom ( $^1\text{H}$ - $^{13}\text{C}$ ). It is essential for assigning the carbon signals, particularly the anomeric carbon, which has a characteristic chemical shift ( $\delta$  95-105 ppm).
- Data Analysis: By analyzing the coupling constants and chemical shifts from the 1D and 2D spectra, one can definitively identify the  $\alpha$ - and  $\beta$ -anomers of both the psicofuranose and psicopyranose forms and quantify their relative abundance in solution. For instance, the  $\alpha$ -furanose tautomer is often the predominant form for certain psicose derivatives in solution. [\[17\]](#)

The diagram below illustrates this analytical workflow.



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Caption: Experimental workflow for the structural elucidation of D-Psicose isomers.

## Conclusion

The name **alpha-D-Psicofuranose** precisely defines a specific cyclic isomer of the rare sugar D-Psicose (D-Allulose). Each component of the name—alpha, D, Psico, and furanose—provides essential information about its anomeric configuration, overall stereochemistry, parent structure, and ring size. A thorough understanding of this nomenclature, coupled with knowledge of its various synonyms and identifiers, is fundamental for researchers in carbohydrate chemistry and drug development. The use of robust analytical methods like NMR

spectroscopy is critical for the experimental verification of these complex structures, ensuring accuracy and reproducibility in scientific endeavors.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Nomenclature of alpha-D-Psicofuranose]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12676532#alpha-d-psicofuranose-iupac-nomenclature-and-synonyms]

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